2-Methyl-2H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a pyrazole ring substituted with a 3-chloroanilino group and an oxoethyl ester, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a β-dicarbonyl compound.
Substitution with 3-Chloroaniline: The pyrazole ring is then reacted with 3-chloroaniline under suitable conditions to introduce the 3-chloroanilino group.
Esterification: The final step involves esterification with oxoethyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(3-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, affecting their function.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloroanilino)-2-oxoethyl 1-ethyl-1H-pyrazole-5-carboxylate
- 2-(3-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
- Structural Differences : The position and type of substituents on the pyrazole ring can significantly alter the compound’s properties.
- Reactivity : Differences in reactivity and stability due to the presence of different functional groups.
- Applications : Unique applications in specific fields due to its distinct chemical structure.
Properties
Molecular Formula |
C13H12ClN3O3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-11(5-6-15-17)13(19)20-8-12(18)16-10-4-2-3-9(14)7-10/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
BGYLYVHRAJHYRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.